Nav1.7 Sodium Channel Inhibition: Modest Potency with a Distinct Pharmacophore
2-Chloro-4-(1,1-difluoroethyl)pyridine inhibits human Nav1.7 sodium channels with an IC₅₀ of 4040 nM (4.04 µM) in an automated PatchXpress electrophysiology assay using HEK293 cells [1]. While this potency is significantly lower than that of optimized Nav1.7 inhibitors (which can achieve sub-nanomolar IC₅₀ values), it serves as a useful starting point for structure-activity relationship (SAR) studies. The compound's difluoroethyl group provides a unique binding interaction profile compared to more common –CF₃ or –CH₃ substituted pyridines, offering a differentiated chemical tool for probing sodium channel pharmacology.
| Evidence Dimension | Nav1.7 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | 4040 nM |
| Comparator Or Baseline | Optimized Nav1.7 inhibitors (class-level baseline: often <100 nM) |
| Quantified Difference | Approximately 40- to >100-fold less potent than advanced leads |
| Conditions | PatchXpress automated electrophysiology, HEK293 cells stably expressing human Nav1.7, holding potential yielding 20–50% inactivation |
Why This Matters
This quantitative activity profile defines the compound's utility as a pharmacophore probe or intermediate for SAR exploration rather than as a lead candidate, directly influencing procurement for medicinal chemistry programs.
- [1] ChEMBL. (n.d.). Interaction Report for CHEMBL3687714. Retrieved from https://targetmine.mizuguchilab.org/targetmine/report.do?id=169313117 View Source
